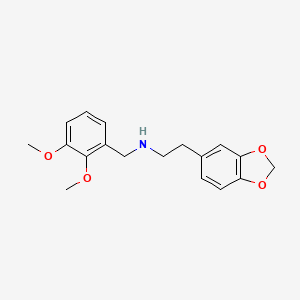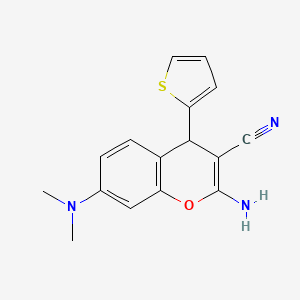
2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzodioxol-5-yl)-N-(2,3-dimethoxybenzyl)ethanamine, commonly known as MDA, is a psychoactive compound that belongs to the phenethylamine family. It is a derivative of safrole, which is a natural organic compound found in sassafras oil. MDA is known for its stimulant and hallucinogenic effects, and it has been the subject of scientific research for decades.
Mécanisme D'action
MDA acts as a serotonin and dopamine releasing agent, which means that it increases the levels of these neurotransmitters in the brain. It also acts as a serotonin receptor agonist, which means that it activates serotonin receptors in the brain. These actions are believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
MDA has been found to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and can lead to dehydration. MDA has been shown to have neurotoxic effects in animal studies, and it has been associated with long-term cognitive impairments in humans.
Avantages Et Limitations Des Expériences En Laboratoire
MDA has been used in laboratory experiments to study its effects on the brain and to develop potential therapeutic applications. However, its psychoactive effects make it difficult to use in controlled laboratory settings. Additionally, its neurotoxic effects make it a challenging compound to work with in laboratory settings.
Orientations Futures
There are several potential future directions for research on MDA. One area of interest is its potential use in treating neurodegenerative diseases. Another area of interest is its potential use in treating depression and anxiety disorders. Additionally, further research is needed to better understand its neurotoxic effects and to develop safer compounds with similar therapeutic potential.
Méthodes De Synthèse
MDA can be synthesized through a multistep process starting from safrole. The first step involves the conversion of safrole to isosafrole, which is then oxidized to form MDP2P. MDP2P is then reduced to MDA using a reducing agent such as lithium aluminum hydride.
Applications De Recherche Scientifique
MDA has been the subject of scientific research for its potential therapeutic applications. It has been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. MDA has also been studied for its potential use in treating depression and anxiety disorders.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-16-5-3-4-14(18(16)21-2)11-19-9-8-13-6-7-15-17(10-13)23-12-22-15/h3-7,10,19H,8-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTFAWOGGLXAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(4,4,4-trifluorobutyl)piperidine](/img/structure/B5148706.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148710.png)


![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5148731.png)
![5-oxo-5-[2-(phenylacetyl)hydrazino]pentanoic acid](/img/structure/B5148745.png)
![9-[(4-methyl-1-piperidinyl)acetyl]-2,3,4,9-tetrahydro-1H-carbazole hydrochloride](/img/structure/B5148753.png)
![4-butoxy-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]benzamide](/img/structure/B5148760.png)
![6-methyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5148763.png)


![2-{[5-(4-ethylphenoxy)pentyl]amino}ethanol](/img/structure/B5148778.png)
![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}aniline](/img/structure/B5148782.png)
![8-[4-(3-methoxyphenoxy)butoxy]quinoline](/img/structure/B5148790.png)